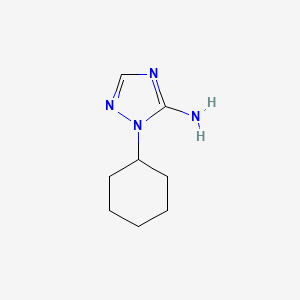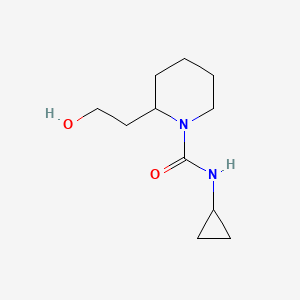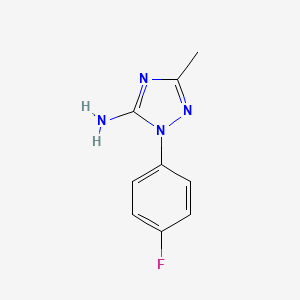
3-(Pyrimidin-2-ylmethylamino)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrimidin-2-ylmethylamino)propanoic acid, also known as PMAPA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. PMAPA belongs to the class of amino acid derivatives and has been studied for its ability to inhibit the activity of certain enzymes. In
Mechanism of Action
The mechanism of action of 3-(Pyrimidin-2-ylmethylamino)propanoic acid involves its ability to inhibit the activity of dihydrofolate reductase. This enzyme is essential for the synthesis of DNA and cell division, and its inhibition can lead to cell death. 3-(Pyrimidin-2-ylmethylamino)propanoic acid binds to the active site of dihydrofolate reductase and prevents the conversion of dihydrofolate to tetrahydrofolate, which is necessary for DNA synthesis.
Biochemical and Physiological Effects:
3-(Pyrimidin-2-ylmethylamino)propanoic acid has been shown to have both biochemical and physiological effects. Inhibition of dihydrofolate reductase by 3-(Pyrimidin-2-ylmethylamino)propanoic acid can lead to decreased DNA synthesis and cell division, which can ultimately result in cell death. 3-(Pyrimidin-2-ylmethylamino)propanoic acid has also been shown to have anti-inflammatory effects, as it can inhibit the activity of inflammatory enzymes such as cyclooxygenase-2.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(Pyrimidin-2-ylmethylamino)propanoic acid in lab experiments is its specificity for dihydrofolate reductase, which allows for targeted inhibition of this enzyme. Additionally, 3-(Pyrimidin-2-ylmethylamino)propanoic acid has been shown to have low toxicity in animal studies. However, one limitation of using 3-(Pyrimidin-2-ylmethylamino)propanoic acid in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research involving 3-(Pyrimidin-2-ylmethylamino)propanoic acid. One area of interest is its potential as a therapeutic agent in cancer treatment. Further studies are needed to determine the efficacy of 3-(Pyrimidin-2-ylmethylamino)propanoic acid in different types of cancer and to investigate its mechanism of action in cancer cells. Additionally, 3-(Pyrimidin-2-ylmethylamino)propanoic acid has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis. Further studies are needed to determine the efficacy of 3-(Pyrimidin-2-ylmethylamino)propanoic acid in treating these diseases. Finally, there is a need for the development of more efficient synthesis methods for 3-(Pyrimidin-2-ylmethylamino)propanoic acid to facilitate its use in further research.
Synthesis Methods
3-(Pyrimidin-2-ylmethylamino)propanoic acid can be synthesized through a multistep process involving the reaction of pyrimidine-2-carboxylic acid with 2-aminoethanol, followed by the addition of 2,4-dichlorobenzaldehyde and subsequent reduction with sodium borohydride. The final product is purified through column chromatography and characterized using spectroscopic techniques.
Scientific Research Applications
3-(Pyrimidin-2-ylmethylamino)propanoic acid has been studied for its potential as a therapeutic agent in various diseases. It has been shown to inhibit the activity of dihydrofolate reductase, an enzyme that is involved in DNA synthesis and cell division. 3-(Pyrimidin-2-ylmethylamino)propanoic acid has also been studied for its anti-cancer properties, as it can induce apoptosis in cancer cells. Additionally, 3-(Pyrimidin-2-ylmethylamino)propanoic acid has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
properties
IUPAC Name |
3-(pyrimidin-2-ylmethylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)2-5-9-6-7-10-3-1-4-11-7/h1,3-4,9H,2,5-6H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXQTQYMJPIUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CNCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrimidin-2-ylmethylamino)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[2-(3,4-Difluorophenyl)sulfanylacetyl]amino]-2-methylpropanoic acid](/img/structure/B7556147.png)
![2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7556159.png)
![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-3-yl]acetic acid](/img/structure/B7556170.png)
![2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556177.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-pyridin-3-ylethanone](/img/structure/B7556186.png)
![2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556189.png)
![3-[1-(2-Pyridin-3-ylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7556194.png)




![2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid](/img/structure/B7556249.png)

![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)